Fustin

Vue d'ensemble

Description

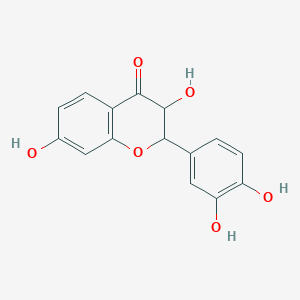

Fustin (3,7,3',4'-tetrahydroxyflavanonol) is a naturally occurring flavonoid predominantly isolated from Rhus verniciflua Stokes (Anacardiaceae) and Cotinus coggygria Scop. (smoke tree). This flavanonol exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties . Structurally, this compound belongs to the flavanonol subclass, characterized by a hydroxyl group at position 3 and a stereogenic center at C-2 and C-2.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La fustine peut être synthétisée par la réduction de la fisetine, un autre flavonoïde. Le processus de réduction implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) dans des conditions contrôlées . La réaction se déroule généralement dans un solvant organique comme l'éthanol ou le méthanol à température ambiante.

Méthodes de production industrielle

La production industrielle de fustine implique l'extraction du composé à partir de sources naturelles telles que le bois de cœur du Cotinus coggygria et du Toxicodendron vernicifluum. Le processus d'extraction comprend le broyage de la matière végétale, suivi d'une extraction par solvant à l'aide de méthanol ou d'éthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler la fustine .

Analyse Des Réactions Chimiques

Types de réactions

La fustine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)

Agents réducteurs : Borohydrure de sodium (NaBH4)

Solvants : Éthanol, méthanol

Principaux produits formés

Oxydation : Fisetine

Réduction : Fustine

Substitution : Divers dérivés substitués de la fustine

Applications de la recherche scientifique

La fustine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : La fustine est utilisée comme précurseur pour la synthèse d'autres flavonoïdes et de leurs dérivés.

Médecine : La fustine s'est avérée prometteuse dans le traitement des maladies neurodégénératives telles que la maladie de Huntington et la maladie d'Alzheimer.

Industrie : La fustine est utilisée dans l'industrie de la teinture pour sa capacité à donner une couleur jaune aux textiles.

Mécanisme d'action

La fustine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : La fustine neutralise les espèces réactives de l'oxygène (ROS) et régule à la hausse les antioxydants endogènes tels que le glutathion.

Action anti-inflammatoire : La fustine inhibe l'activation des facteurs de transcription pro-inflammatoires tels que NF-κB.

Effets neuroprotecteurs : La fustine protège les cellules neuronales en régulant à la baisse le stress oxydatif et en modulant les niveaux de neurotransmetteurs.

Activité anticancéreuse : La fustine supprime la croissance des cellules cancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire.

Applications De Recherche Scientifique

Neuroprotective Effects

1. Huntington's Disease

Fustin has been studied for its neuroprotective properties in the context of Huntington's disease. A study demonstrated that this compound administration in rodent models significantly reduced oxidative stress and improved neurotransmitter levels, thereby mitigating symptoms associated with this neurodegenerative disorder. Behavioral assessments indicated enhanced motor coordination and cognitive function in treated animals compared to controls .

Key Findings:

- Oxidative Stress Reduction : this compound decreased markers of oxidative stress in the brain.

- Neurotransmitter Modulation : Altered levels of neurotransmitters such as dopamine and serotonin were observed.

- Behavioral Improvement : Enhanced performance in tasks assessing motor skills and memory.

2. Cognitive Impairment in Diabetes

Research indicates that this compound may ameliorate cognitive deficits associated with diabetes. In a controlled study involving streptozotocin-induced diabetic rats, this compound treatment improved cognitive function as assessed by the Morris Water Maze test. Biochemical analyses revealed significant restoration of antioxidant levels and reductions in inflammatory markers such as interleukin-6 and interleukin-1β .

Data Summary:

| Parameter | Diabetic Control Group | This compound Treatment (50 mg/kg) | This compound Treatment (100 mg/kg) |

|---|---|---|---|

| Glutathione Levels (µmol/g) | 5.2 | 8.1 | 9.3 |

| Superoxide Dismutase (SOD) | 60 | 85 | 92 |

| IL-6 Levels (pg/mL) | 120 | 70 | 55 |

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation, particularly in models of anxiety and depression induced by lipopolysaccharide (LPS). In these studies, this compound administration led to decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in animal models .

Case Study Highlights:

- LPS-Induced Anxiety : this compound significantly reduced anxiety-like behaviors and normalized levels of inflammatory markers.

- Mechanism of Action : The compound appears to modulate pathways involved in neuroinflammation, thereby protecting against cognitive decline.

Other Potential Applications

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, making it a candidate for developing supplements aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in multiple studies, suggesting potential applications in both preventive and therapeutic contexts .

2. Diabetes Management

Beyond cognitive improvements, this compound has been implicated in regulating metabolic parameters in diabetic models. Studies report that it can lower blood glucose levels and improve lipid profiles by modulating oxidative stress pathways and enhancing insulin sensitivity .

Mécanisme D'action

Fustin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound neutralizes reactive oxygen species (ROS) and upregulates endogenous antioxidants such as glutathione.

Anti-inflammatory Action: This compound inhibits the activation of pro-inflammatory transcription factors such as NF-κB.

Neuroprotective Effects: This compound protects neuronal cells by downregulating oxidative stress and modulating neurotransmitter levels.

Anticancer Activity: This compound suppresses the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Fustin shares structural and functional similarities with other flavonoids and phenolic compounds. Below is a detailed comparative analysis based on biological activities, structural features, and efficacy.

Structural Classification and Sources

| Compound | Class | Source | Key Structural Features |

|---|---|---|---|

| This compound | Flavanonol | R. verniciflua, C. coggygria | 3,7,3',4'-tetrahydroxyflavanonol |

| Butein | Chalcone | R. verniciflua | 3,4,2',4'-tetrahydroxychalcone |

| Fisetin | Flavonol | R. verniciflua | 3,7,3',4'-tetrahydroxyflavonol |

| Taxifolin | Flavanonol | R. verniciflua | 3,5,7,3',4'-pentahydroxyflavanonol |

| Sulfuretin | Aurone | R. verniciflua | 6,3',4'-trihydroxyaurone |

| Quercetin | Flavonol | Widely distributed | 3,5,7,3',4'-pentahydroxyflavonol |

Key Notes:

- Flavanonols (e.g., this compound, taxifolin) differ from flavonols (e.g., fisetin, quercetin) by the absence of a double bond at C2-C3 and the presence of a hydroxyl group at C3 .

- Butein, a chalcone, lacks the heterocyclic C-ring present in flavanonols .

Antioxidant Activity

This compound demonstrates moderate antioxidant activity compared to structurally related compounds.

Table 1: Radical Scavenging Activity (DPPH Assay)

| Compound | EC50 (μg/mL) | Mechanism |

|---|---|---|

| Fisetin | 1.0 ± 0.01 | Direct ROS scavenging |

| Gallic acid | 2.5 ± 0.03 | Hydrogen atom donation |

| Ascorbic acid | 3.1 ± 0.02 | Electron transfer |

| Quercetin | 4.8 ± 0.05 | Chelation of metal ions |

| This compound | 15.1 ± 0.04 | Indirect via enzyme modulation |

Insights :

- This compound’s higher EC50 value indicates weaker direct radical scavenging compared to fisetin and gallic acid. Its antioxidant effects are mediated via upregulation of endogenous enzymes (e.g., SOD, CAT) rather than direct ROS neutralization .

- In contrast, fisetin’s conjugated π-system and additional hydroxyl groups enhance its electron-donating capacity .

Anticancer Activity

This compound exhibits selective cytotoxicity against cancer cells, though its potency varies compared to other flavonoids.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 134.35 ± 44.62 | Apoptosis via CDKN1A, ATM, MYC pathways |

| Methyl gallate | HCC-1954 | 153.69 ± 12.54 | ROS-mediated DNA damage |

| Garbanzol | HCC-1954 | 233.41 ± 91.57 | Not fully elucidated |

| Fisetin | Multiple lines | 10–50 (varies) | PI3K/AKT/MTOR inhibition |

Key Findings :

- This compound induces apoptosis in triple-negative breast cancer cells by modulating genes involved in cell cycle arrest (CDKN1A) and DNA repair (ATM) .

- Fisetin shows broader anticancer efficacy at lower concentrations due to its ability to target multiple signaling pathways .

Enzyme Inhibition

This compound outperforms several analogs in inhibiting specific enzymes linked to disease pathologies.

Table 3: Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 (μM) | Application |

|---|---|---|---|

| This compound | P. acnes lipase | 13.7 | Anti-acne therapy |

| Ampelopsin | P. acnes lipase | 36.1 | Moderate inhibitor |

| 4’-Dehydroxyrobidanol | P. acnes lipase | 40.0 | Weak inhibitor |

| Tetracycline | Bacterial lipase | 25.0 | Positive control |

Notes:

Neuroprotective Effects

This compound’s neuroprotection mechanisms overlap with but differ from other flavonoids.

Table 4: Neuroprotection in Parkinson’s Disease Models

| Compound | Model | Key Mechanisms |

|---|---|---|

| This compound | 6-OHDA-induced | Inhibits ROS-Ca²⁺-Bax/Bcl-2-caspase-3 pathway |

| Quercetin | MPTP-induced | Activates Nrf2/ARE signaling |

| Fisetin | Aβ-induced | Modulates ERK/CREB/BDNF pathways |

Highlights :

Activité Biologique

Fustin, a flavonoid predominantly isolated from the heartwood of various plants such as Rhus verniciflua and Cotinus coggygria, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological activities, including its neuroprotective, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. A notable study investigated this compound's effects on Huntington's disease in rodents induced by 3-nitropropionic acid (3-NPA). The results indicated significant improvements in behavioral assessments and biochemical markers.

Key Findings:

- Behavioral Analysis: this compound administration improved performance in narrow beam walk, grip strength, and rotarod tests.

- Biochemical Assessment: this compound reduced oxidative stress markers and modulated neurotransmitter levels, enhancing brain-derived neurotrophic factor (BDNF) activity .

Table 1: Effects of this compound on Behavioral and Biochemical Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Narrow Beam Walk Score | 5.2 | 8.7 |

| Grip Strength (kg) | 2.3 | 4.1 |

| Rotarod Latency (seconds) | 12.5 | 6.8 |

| BDNF Levels (pg/mg) | 150 | 220 |

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.

Case Study:

A study demonstrated that this compound ameliorated hyperglycemia in streptozotocin-induced type-2 diabetic rats by modulating antioxidant enzyme expressions (glutathione, superoxide dismutase, catalase) and suppressing lipid peroxidation .

Table 2: Impact of this compound on Inflammatory Markers

| Marker | Control Group | This compound Treatment |

|---|---|---|

| TNF-α (pg/mL) | 120 | 45 |

| IL-6 (pg/mL) | 90 | 30 |

| Oxidative Stress Index | High | Low |

3. Anticancer Activity

This compound's anticancer properties have been explored in various cell lines, showing promising results against breast and colon cancer cells. The cytostatic effects were observed to be concentration-dependent.

Research Findings:

A study reported that this compound significantly reduced cell proliferation across several cancer cell lines, with the highest efficacy noted in breast cancer cells .

Table 3: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) Control | IC50 (µM) this compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 7 |

| HT-29 (Colon Cancer) | 20 | 10 |

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871986, DTXSID401136309 | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-36-9, 20725-03-5 | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fustin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fustin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fustin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.